molecular formula C15H22N2O2S B4893557 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione

6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione

Katalognummer B4893557
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: NZVULEVKYPXEPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione, also known as HET0016, is a small molecule inhibitor that targets the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which is involved in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthase has been shown to have potential therapeutic benefits in various diseases, including hypertension, cancer, and ischemic stroke.

Wirkmechanismus

6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthase by 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione leads to a decrease in the synthesis of 20-HETE, which results in vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione inhibits the synthesis of 20-HETE in a dose-dependent manner. In vivo studies have shown that 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione decreases blood pressure and improves renal function in hypertensive animal models. 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has also been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. Another advantage is that it has been extensively studied and has shown potential therapeutic benefits in various diseases. One limitation is that it is a non-specific inhibitor that may affect other enzymes in addition to 20-HETE synthase. Another limitation is that its effectiveness may vary depending on the disease model and the dose used.

Zukünftige Richtungen

There are several future directions for research on 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione. One area of research is the development of more specific inhibitors of 20-HETE synthase that do not affect other enzymes. Another area of research is the identification of biomarkers that can predict the response to 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione treatment in different diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione in humans.

Synthesemethoden

6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione can be synthesized using a multistep approach starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzyl bromide with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form the intermediate 6-(4-methoxybenzyl)-2,2,6-trimethyl-4H-1,3-dioxin-4-one. This intermediate is then reacted with thiosemicarbazide to form 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione.

Wissenschaftliche Forschungsanwendungen

6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been extensively studied in various preclinical and clinical studies. It has been shown to have potential therapeutic benefits in the treatment of hypertension, cancer, and ischemic stroke. In hypertension, 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been shown to decrease blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been shown to inhibit the growth and metastasis of various cancer cell lines by targeting the 20-HETE pathway. In ischemic stroke, 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been shown to reduce brain damage and improve neurological function by inhibiting the synthesis of 20-HETE.

Eigenschaften

IUPAC Name

6-hydroxy-1-[(4-methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-diazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-14(2)10-15(3,18)17(13(20)16-14)9-11-5-7-12(19-4)8-6-11/h5-8,18H,9-10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVULEVKYPXEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C(=S)N1)CC2=CC=C(C=C2)OC)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1-(4-methoxy-benzyl)-4,4,6-trimethyl-tetrahydro-pyrimidine-2-thione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.